

Analytical Methods for 4-(2-Isopropoxyphenoxy)piperidine Quantification

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Compound of Interest

Compound Name: 4-(2-Isopropoxyphenoxy)piperidine
Cat. No.: B1498826

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Executive Summary & Scientific Context

4-(2-Isopropoxyphenoxy)piperidine (CAS: 170011-57-1 / HCl Salt: 1956382-77-6) is a critical pharmacophore and intermediate used in the synthesis of G-protein coupled receptor (GPCR) ligands and specific muscarinic antagonists. Its structure comprises a secondary amine (piperidine) linked via an ether bond to an ortho-isopropoxy substituted phenyl ring.

Accurate quantification is essential for two distinct phases of drug development:[1]

- **Process Control:** Monitoring the purity of the intermediate during API synthesis (Assay > 98%).
- **Trace Analysis:** Quantifying potential genotoxic impurities or unreacted intermediates in final drug substances (Limit of Quantitation < 1 ppm).

This guide presents two validated protocols: a robust HPLC-UV method for routine assay/purity analysis and a high-sensitivity LC-MS/MS method for trace quantification in complex matrices.

Physicochemical Profile & Method Strategy

Property	Value (Approx.)	Analytical Implication
Molecular Weight	235.32 g/mol (Free Base)	$[M+H]^+$ = 236.3 for MS detection.
pKa (Calc.)	~10.5 (Piperidine Nitrogen)	Highly basic. Requires pH control (high pH or ion-pairing) to prevent peak tailing.
LogP (Calc.)	2.8 - 3.2	Moderately lipophilic. Ideal for Reversed-Phase (C18) chromatography.
Chromophore	Phenoxy/Benzene Ring	UV active at 220 nm (strong) and 270-280 nm (selective).

Method Development Logic

Critical Decision: pH Control & Column Selection

The secondary amine on the piperidine ring is prone to interaction with residual silanols on silica-based columns, leading to severe peak tailing.

- Strategy A (Low pH): Using 0.1% Formic Acid or TFA (pH ~2.0) protonates the amine and silanols. While this suppresses silanol ionization, the protonated amine is highly polar. We compensate by using a high-strength C18 column.
- Strategy B (High pH): Using Ammonium Bicarbonate (pH 10.0) keeps the amine in its neutral (free base) form, increasing retention and improving peak symmetry. This guide utilizes Strategy A for its compatibility with Mass Spectrometry and general ruggedness.

Protocol 1: HPLC-UV for Purity & Assay

Scope: Routine QC, Raw Material Testing, Reaction Monitoring.

Chromatographic Conditions

- System: Agilent 1290 Infinity II or Waters Alliance e2695.

- Column: Waters XBridge BEH C18 XP, 2.5 μm , 3.0 x 100 mm (High pH stable, excellent peak shape for bases).
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 0.6 mL/min.
- Column Temp: 40°C.
- Detection: UV-DAD at 275 nm (Reference 360 nm).
- Injection Volume: 5 μL .

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	10	Equilibration
8.0	90	Elution of Analyte
10.0	90	Wash
10.1	10	Re-equilibration
13.0	10	End of Run

Sample Preparation (Assay)[1][2]

- Stock Solution: Weigh 10 mg of **4-(2-Isopropoxyphenoxy)piperidine** HCl into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water. (Conc: 1 mg/mL).[2]
- Working Standard: Dilute Stock 1:10 with Mobile Phase A to achieve 100 $\mu\text{g/mL}$.
- Filtration: Filter through a 0.22 μm PTFE syringe filter before injection.

Protocol 2: LC-MS/MS for Trace Impurity Analysis

Scope: Genotoxic impurity screening, metabolite identification, trace analysis in API.

Mass Spectrometry Parameters (ESI+)

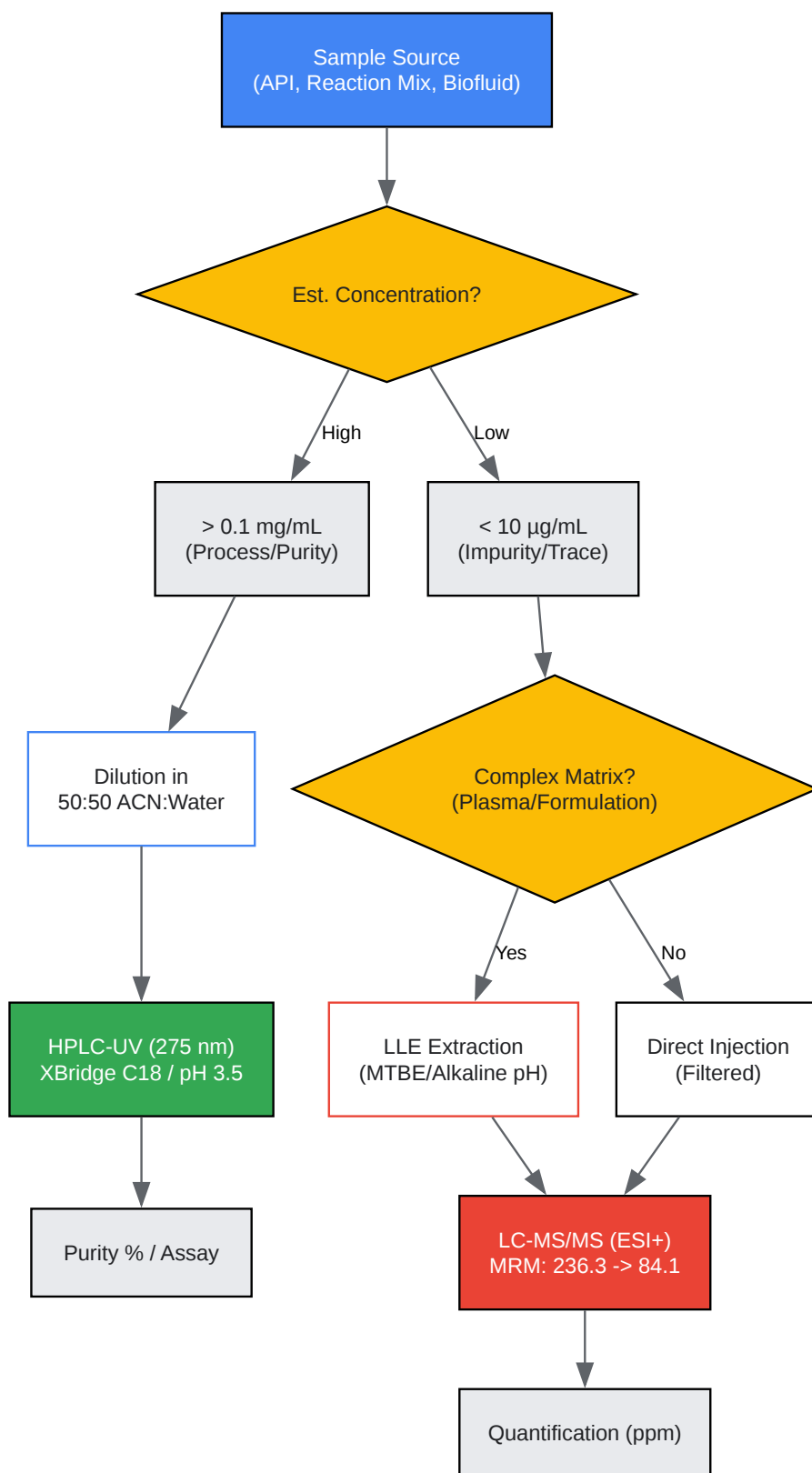
- Instrument: Sciex Triple Quad 6500+ or Thermo Altis.
- Ionization: Electrospray Ionization (ESI) – Positive Mode.[3]
- Spray Voltage: 3500 V.
- Gas Temp: 350°C.

MRM Transitions (Multiple Reaction Monitoring)

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)	Assignment
236.3	84.1	25	50	Quantifier (Piperidine ring fragment)
236.3	152.1	15	50	Qualifier (Loss of piperidine ring)
236.3	194.2	10	50	Qualifier (Loss of Isopropyl group)

Experimental Workflow Diagram

The following diagram illustrates the decision matrix for selecting the appropriate quantification path based on sample concentration and matrix complexity.



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Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on analyte concentration and matrix complexity.

Method Validation (ICH Q2(R1) Summary)

The following parameters must be verified during method transfer:

Parameter	Acceptance Criteria (HPLC-UV)	Acceptance Criteria (LC-MS/MS)
Specificity	No interference at RT of analyte (Blank injection).	No peaks in blank > 20% of LLOQ.
Linearity (R ²)	> 0.999 (Range: 10 - 200 µg/mL)	> 0.995 (Range: 1 - 1000 ng/mL)
Accuracy	98.0% - 102.0% Recovery	85.0% - 115.0% Recovery
Precision (RSD)	< 1.0% (n=6)	< 5.0% (n=6)
LOD / LOQ	LOD: 0.5 µg/mL	LOD: 0.5 ng/mL

Troubleshooting & Causality

- Peak Tailing (Asymmetry > 1.5):
 - Cause: Interaction between the piperidine nitrogen and residual silanols on the column stationary phase.
 - Solution: Increase buffer strength (Ammonium Formate to 20mM) or add 0.05% Triethylamine (TEA) as a silanol blocker (only for HPLC-UV). For LC-MS, ensure the column is "end-capped" (e.g., BEH or CSH technology).
- Retention Time Drift:
 - Cause: pH fluctuation in the aqueous mobile phase. The pKa of piperidine (~10.5) means it is sensitive to pH changes if not fully protonated.
 - Solution: Strictly control Mobile Phase A pH at 3.5 ± 0.1.

- Low Sensitivity in MS:
 - Cause: Ion suppression from matrix or high organic content at elution.
 - Solution: Switch to a Methanol-based mobile phase (often provides better ionization for amines than ACN in ESI+) or use a divert valve to send early eluting salts to waste.

References

- International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for validating the described HPLC/MS methods). Retrieved from [\[Link\]](#)

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